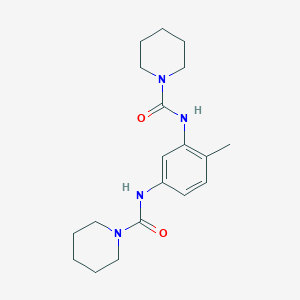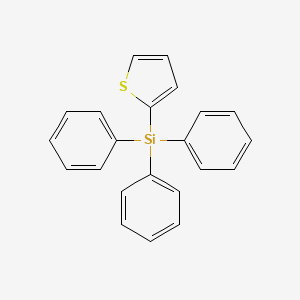
Triphenyl(thiophen-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(thiophen-2-yl)silane is an organosilicon compound with the molecular formula C22H18SSi. It is characterized by a silicon atom bonded to three phenyl groups and one thiophen-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(thiophen-2-yl)silane can be synthesized through the reaction of 2-thienyllithium with chlorotriphenylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
C4H3SLi+ClSi(C6H5)3→C4H3SSi(C6H5)3+LiCl
The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Triphenyl(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Coupling Reactions: Various biaryl or heteroaryl compounds.
科学的研究の応用
Triphenyl(thiophen-2-yl)silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Acts as a precursor for the synthesis of advanced materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural features.
作用機序
The mechanism of action of Triphenyl(thiophen-2-yl)silane in various applications involves its ability to participate in electronic interactions and form stable complexes. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In medicinal chemistry, its structural features enable it to interact with biological targets, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Triphenylsilane: Lacks the thiophene ring, making it less versatile in electronic applications.
Thiophenylsilane: Contains a thiophene ring but lacks the phenyl groups, resulting in different chemical properties.
Triphenylsilanol: Contains a hydroxyl group instead of a thiophene ring, leading to different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)silane is unique due to the presence of both phenyl and thiophene groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring both stability and electronic functionality .
特性
CAS番号 |
18740-94-8 |
|---|---|
分子式 |
C22H18SSi |
分子量 |
342.5 g/mol |
IUPAC名 |
triphenyl(thiophen-2-yl)silane |
InChI |
InChI=1S/C22H18SSi/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H |
InChIキー |
WSFTWAORPPESCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)


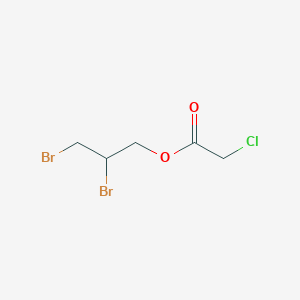

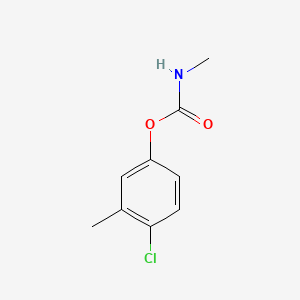
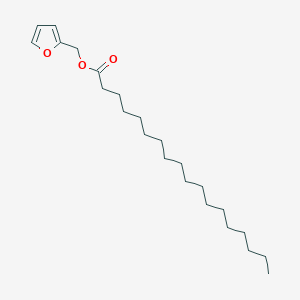


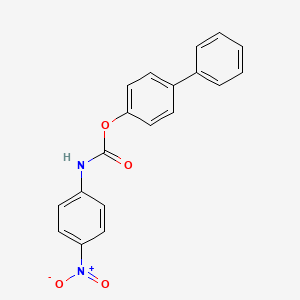

![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
